Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
Description
Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS: 477887-65-3) is a sulfur-containing heterocyclic compound featuring a thiophene backbone substituted with a dichlorophenylsulfanylacetyl amino group and a methyl carboxylate moiety. Its molecular formula is C₁₄H₁₁Cl₂NO₃S₂, with a molecular weight of 376.28 g/mol .
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dichlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-20-14(19)13-10(4-5-21-13)17-12(18)7-22-11-6-8(15)2-3-9(11)16/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCQDPJVDRPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143084 | |
| Record name | Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477887-65-3 | |
| Record name | Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477887-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[2-[(2,5-dichlorophenyl)thio]acetyl]amino]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the thiophene ring.
Formation of the Sulfanylacetyl Moiety: This involves the reaction of the thiophene derivative with a sulfanylacetylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substitutions in the thiophene core, aromatic substituents, or ester groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Comparisons
Positional Isomerism (2,5- vs. 2,3-Dichlorophenyl) The target compound and its 2,3-dichlorophenyl analog (CAS: 477887-64-2) share identical molecular formulas and weights but differ in chlorine substitution patterns .
Thiophene Core Modifications Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () replace the dichlorophenylsulfanyl group with a cyanoacrylamido moiety and introduce methyl groups at positions 4 and 5 of the thiophene ring. These modifications correlate with antioxidant (IC₅₀: 10–25 μM) and anti-inflammatory (IC₅₀: 15–50 μM) activities in vitro and in vivo . The target compound lacks the cyano and dimethyl groups, suggesting divergent bioactivity profiles.
Ester Group Variations
- The methyl carboxylate group in the target compound contrasts with the ethyl ester in . Ethyl esters generally exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methyl esters.
Functional Group Diversity Triflusulfuron methyl ester () contains a sulfonylurea and triazine ring, making it a potent herbicide. agrochemical) applications .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., chlorine, cyano) on aromatic rings enhance antioxidant and anti-inflammatory activities in thiophene derivatives, as demonstrated in . Substitutions on the thiophene ring (e.g., methyl, dimethyl) influence steric and electronic properties, which may modulate target engagement .
- Limitations in Current Evidence: No direct biological data (e.g., IC₅₀, receptor binding) are available for the target compound, necessitating further experimental validation. Comparisons rely on structural extrapolation rather than empirical head-to-head studies.
Biological Activity
Methyl 3-({2-[(2,5-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS No. 477887-65-3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H11Cl2NO3S2
- Molecular Weight : 376.28 g/mol
- Structure : The compound contains a thiophene ring, an acetylamino group, and a dichlorophenyl sulfanyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 477887-65-3 |
| Molecular Formula | C14H11Cl2NO3S2 |
| Molecular Weight | 376.28 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
A study published in the journal Molecules investigated the anticancer effects of thiophene derivatives. This compound was evaluated for its ability to inhibit cancer cell proliferation. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
The proposed mechanism of action involves the inhibition of specific enzymes critical for cancer cell survival and proliferation. The presence of the thiophene ring is believed to facilitate interactions with cellular targets, enhancing the compound's efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Anticancer Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was used to measure cell viability.
- Results : IC50 values indicated that the compound effectively reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
